3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one
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Overview
Description
3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one is a chemical compound with the molecular formula C15H10ClN3O3 and a molecular weight of 315.71 g/mol . This compound is known for its significance in pharmaceutical research, particularly as a reference standard for clonazepam-related compounds .
Preparation Methods
The synthesis of 3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one involves several steps. One common method includes the aza-Diels-Alder reaction, which involves the use of hydrazonized alkene via the cycloaddition strategy . This reaction is catalyzed by indium(III) chloride (InCl3) and results in the formation of the quinoline motif . The reaction conditions typically involve heating the reactants in a suitable solvent under reflux conditions.
Chemical Reactions Analysis
3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Scientific Research Applications
3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one is used in various scientific research applications, including:
Pharmaceutical Research: It serves as a reference standard for clonazepam-related compounds, aiding in the development and validation of analytical methods.
Neurological Studies: This compound is used in research related to GABA receptors and neurological drugs, contributing to the understanding of conditions like epilepsy, anxiety, and depression.
Chemical Analysis: It is employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one involves its interaction with specific molecular targets. In neurological studies, it is known to interact with GABA receptors, modulating their activity and influencing neurotransmission . This modulation can lead to effects such as sedation, anxiolysis, and anticonvulsant activity.
Comparison with Similar Compounds
3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one can be compared with other similar compounds, such as:
2-amino-5-nitrophenyl-(2-chlorophenyl)methanone: This compound shares structural similarities but differs in its functional groups and specific applications.
Properties
Molecular Formula |
C15H10ClN3O3 |
---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7,14H,17H2 |
InChI Key |
VOSIZXFHMKUGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NC(=O)C2N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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